molecular formula C9H6F2N2O B1275081 2-cyano-N-(3,4-difluorophenyl)acetamide CAS No. 541519-41-9

2-cyano-N-(3,4-difluorophenyl)acetamide

Cat. No. B1275081
M. Wt: 196.15 g/mol
InChI Key: NNNLNPCGSUYAKL-UHFFFAOYSA-N
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Description

The compound 2-cyano-N-(3,4-difluorophenyl)acetamide is a chemical entity that has been studied in various contexts due to its potential utility in the synthesis of heterocyclic compounds and pharmaceuticals. While the provided data does not directly discuss this exact compound, it does include information on closely related compounds that share structural similarities, such as the presence of a cyano group and a substituted phenyl group attached to an acetamide moiety. These compounds are of interest in the field of medicinal chemistry and materials science due to their diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of substituted phenols or anilines with acylating agents or acid chlorides. For example, the synthesis of 2-(4-cyano-3-fluorophenoxy)-N-(substituted phenyl) acetamides utilized 3-fluoro-4-cyanophenol as a starting material, indicating that halogenated phenols can be key intermediates in the synthesis of such compounds . Similarly, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide from 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate suggests that aniline derivatives can be acylated to form the corresponding acetamides . These methods could potentially be adapted for the synthesis of 2-cyano-N-(3,4-difluorophenyl)acetamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an amide functional group, which can engage in hydrogen bonding and influence the overall geometry of the molecule. For instance, the title compound in one study, 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide, exhibits a dihedral angle between the phenyl rings and the acetamide group, which affects the molecule's three-dimensional shape . Such structural features are important in determining the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, often serving as synthons for the construction of more complex molecules. The reactivity of such compounds can include nucleophilic addition to the cyano group or substitution reactions at the phenyl ring. The review of 2-cyano-N-(4-sulfamoylphenyl) acetamide highlights its use as a building block for polyfunctionalized heterocyclic compounds, suggesting that similar reactivity might be expected for 2-cyano-N-(3,4-difluorophenyl)acetamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure, including the presence of halogen substituents and the amide group. These properties can affect the compound's solubility, melting point, and stability. For example, the crystal structure analysis of related compounds provides insights into their solid-state properties, such as hydrogen bonding patterns and crystal packing . These properties are crucial for understanding the behavior of the compound in different environments and can guide its application in various fields.

Scientific Research Applications

Structural and Molecular Properties

  • Crystal Structure Analysis : Studies like those conducted by Praveen et al. (2013) have examined similar compounds for their crystal structures. These analyses highlight the dihedral angles and interactions between various groups within the molecules, offering insights into the molecular geometry which is crucial for understanding reactivity and potential applications.

  • Molecular Interactions and Reactivity : The reactivity and interaction of similar compounds have been studied, as evidenced by research such as that of Praveen et al. (2013) on 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide. Such studies focus on the hydrogen bonding and weak interactions, which are key to understanding the compound's chemical behavior.

Applications in Heterocyclic Synthesis

  • Building Block in Heterocyclic Compounds : Compounds like 2-cyano-N-(3,4-difluorophenyl)acetamide are used as intermediates in the synthesis of heterocyclic systems. Studies like those by Gouda (2014) and Gouda et al. (2015) describe their utility in creating novel and useful heterocyclic systems.

  • Synthesis of Antitumor Agents : Research like Shams et al. (2010)'s work demonstrates the potential of such compounds in synthesizing a variety of heterocyclic derivatives with significant antitumor activities.

Synthesis of Novel Compounds

  • Creation of New Molecular Structures : Studies like Yang Man-li (2008) have focused on synthesizing novel compounds using variants of 2-cyano-N-(3,4-difluorophenyl)acetamide, expanding the range of available chemical entities for various applications.

  • Development of Bioactive Agents : Research like that of Abdel-Raheem et al. (2021) involves the synthesis of new compounds with potential bioactive properties, indicating a wide range of possible applications in biological and pharmaceutical fields.

Photovoltaic and Biochemical Studies

  • Photochemical and Biochemical Analysis : Investigations like those by Mary et al. (2020) offer insights into the electronic properties and potential use in photovoltaic applications, as well as ligand-protein interactions, opening avenues in renewable energy and biochemistry.

properties

IUPAC Name

2-cyano-N-(3,4-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c10-7-2-1-6(5-8(7)11)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNLNPCGSUYAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404427
Record name 2-cyano-N-(3,4-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(3,4-difluorophenyl)acetamide

CAS RN

541519-41-9
Record name 2-cyano-N-(3,4-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixed solution of 3,4-difluoroaniline (10 g, 77.5 mmol) and ethyl cyanoacetate (10.5 g, 92.9 mmol) was heated to 180° C. and stirred for 8 hr. After cooling to room temperature, the mixture was dissolved in ethyl acetate/tetrahydrofuran and washed with water and saturated brine in this order. The mixture was dried over anhydrous magnesium sulfate and filtered. The solvent was evaporated under reduced pressure, and the obtained residue was washed with ethyl acetate and collected by filtration to give the title compound (7.6 g, 56%) as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
ethyl acetate tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
56%

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